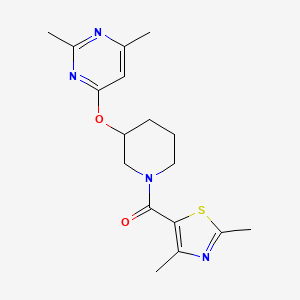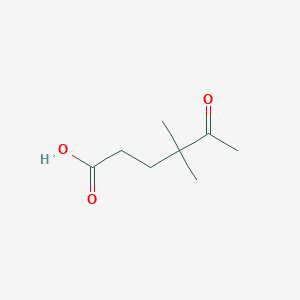
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane, also known as CPTD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPTD is a diazepane derivative that contains a thian-4-yl group and a chlorophenylsulfonyl group. The compound is primarily used in the field of medicinal chemistry, where it has shown promising results in drug discovery and development.
Mechanism of Action
The exact mechanism of action of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is not fully understood. However, it is believed that the compound acts as a modulator of certain receptors in the brain, including the GABA-A receptor. This modulation can lead to changes in the activity of the receptor, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to have anxiolytic and sedative effects. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs. However, one limitation of using this compound in laboratory experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. One area of research could be the development of new drugs that target specific receptors in the brain. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the body. Finally, this compound could be further investigated for its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-thianylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form the final product, this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
1-(2-Chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has shown potential in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of drugs that target these receptors. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of inflammatory diseases.
properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S2/c17-15-4-1-2-5-16(15)23(20,21)19-9-3-8-18(10-11-19)14-6-12-22-13-7-14/h1-2,4-5,14H,3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLINSSQTNSCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)
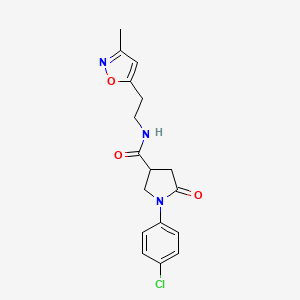
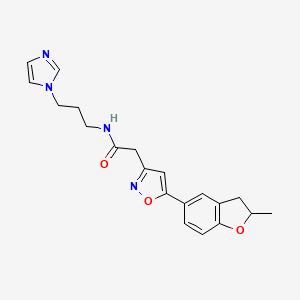
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2656751.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2656753.png)
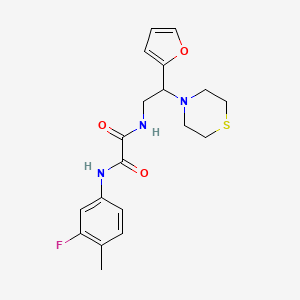
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2656756.png)

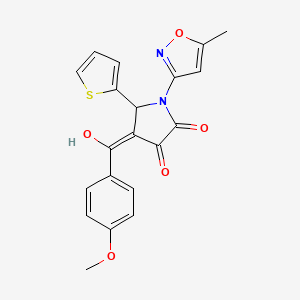
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2656767.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)
